molecular formula C19H15N3O5 B15034297 N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide CAS No. 6160-29-8

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

Cat. No.: B15034297
CAS No.: 6160-29-8
M. Wt: 365.3 g/mol
InChI Key: SAQXREAMMIWALC-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a synthetic compound characterized by a central 2,4,6-trioxo-1,3-diazinan-5-ylidene (trioxo-diazinan) scaffold. This moiety is conjugated to a phenoxy-acetamide backbone and an N-phenyl substituent. The trioxo-diazinan core confers unique electronic properties due to its three keto groups, which may enhance hydrogen bonding and polar interactions compared to simpler heterocyclic systems like thiazolidinediones (TZDs).

Properties

CAS No.

6160-29-8

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H15N3O5/c23-16(20-13-4-2-1-3-5-13)11-27-14-8-6-12(7-9-14)10-15-17(24)21-19(26)22-18(15)25/h1-10H,11H2,(H,20,23)(H2,21,22,24,25,26)

InChI Key

SAQXREAMMIWALC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2,4,6-trioxo-1,3-diazinan-5-ylidene to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural similarities with the target molecule, particularly in the heterocyclic core and phenoxy-acetamide backbone:

Thiazolidine-2,4-dione (TZD) Derivatives

(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Core Structure: 2,4-Dioxothiazolidin-5-ylidene (TZD) with a methoxymethyl substituent. Activity: Inhibits nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) in LPS-induced macrophages (IC50 = 45.6 µM) .

Compound V6 (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide) Core Structure: Unsubstituted TZD. Activity: Demonstrated hypoglycemic and hypolipidemic effects in preclinical models . Synthetic Yield: 74% with a melting point of 272–274°C .

Trioxo-diazinan Derivatives

(2Z)-2-cyano-N-methyl-2-[3-(2,4,6-trioxo-1,3-diazinan-5-ylidene)isoindol-1-ylidene]acetamide Core Structure: Trioxo-diazinan fused with an isoindole ring. Key Feature: Enhanced π-conjugation due to the isoindole moiety, which may improve binding to biological targets .

Hybrid Scaffolds

Benzylidene-TZD Derivatives (e.g., (Z)-5-(2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(5-nitro-thiazol-2-yl)acetamide) Core Structure: TZD with nitro-thiazole substituents. Activity: Anti-inflammatory activity comparable to indomethacin .

Mechanistic and Target Profile Differences

  • TZD Derivatives: Primarily act as PPAR-γ agonists (e.g., antidiabetic drugs) or iNOS inhibitors .
  • Trioxo-diazinan Derivatives : Hypothesized to target inflammatory pathways (e.g., COX-2 inhibition) or redox-sensitive enzymes due to their electron-deficient core .

Biological Activity

N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, particularly its anticonvulsant effects, and explores relevant research findings.

Structural Overview

The compound consists of several key structural components:

  • Phenyl Group : Provides hydrophobic interactions.
  • Acetamide Moiety : Contributes to the overall polarity and potential for hydrogen bonding.
  • Phenoxy Group : Enhances the compound's interaction with biological targets.
  • Diazinan Derivative : The presence of the 2,4,6-trioxo structure introduces significant reactivity, which may be crucial for its biological activity.

Biological Activity

Preliminary studies have indicated that this compound exhibits notable anticonvulsant properties , suggesting potential therapeutic applications in treating epilepsy. The diazinan moiety may interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant effects of related compounds. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal studies. The results indicated that certain derivatives showed significant protective effects against seizures .

Table 1: Summary of Anticonvulsant Activities

Compound NameTest ModelDose (mg/kg)EfficacyNotes
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES100EffectiveProtection observed at 0.5 h
N-(3-chlorophenyl)-2-morpholino-acetamideMES100/300EffectiveProtection at both time points
N-(3-trifluoromethyl)anilides derivativesMES100/300High efficacyLong duration of action observed
N-(3-chlorophenyl)-2-(4-fluorophenyl)piperazinePTZ30/100Moderate efficacyDelayed onset

The pharmacological studies confirmed that the introduction of fluorine atoms or trifluoromethyl groups was essential for enhancing anticonvulsant activity among these compounds . The structure–activity relationship (SAR) analyses highlighted the importance of specific functional groups in modulating biological activity.

The proposed mechanism of action for this compound involves:

  • Interaction with Ion Channels : Potential binding to voltage-sensitive sodium channels.
  • Neurotransmitter Modulation : Possible influence on GABAergic and glutamatergic systems.

Further studies utilizing molecular docking simulations are warranted to elucidate the precise interactions at the molecular level.

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